Acefluranolum
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Overview
Description
Preparation Methods
The synthesis of acefluranol involves the reaction of 3,4-diacetoxy-5-fluorobenzene with pentane-2,3-dione under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Chemical Reactions Analysis
Acefluranol undergoes various chemical reactions, including:
Oxidation: Acefluranol can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction of acefluranol can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Acefluranol can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: As a nonsteroidal antiestrogen, acefluranol has been used in research to study the effects of estrogen antagonists on various chemical processes.
Biology: In biological research, acefluranol has been investigated for its potential to block estrogen receptors, making it a valuable tool in the study of hormone-related diseases.
Medicine: Although not marketed, acefluranol has been explored for its potential use in treating estrogen-sensitive diseases, such as certain types of breast cancer.
Mechanism of Action
Acefluranol exerts its effects by acting as an estrogen receptor antagonist. It binds to estrogen receptors, preventing the natural hormone estrogen from binding and activating these receptors. This inhibition of estrogen receptor activity can lead to a decrease in the growth and proliferation of estrogen-sensitive cells, making acefluranol a potential therapeutic agent for estrogen-related diseases .
Comparison with Similar Compounds
Acefluranol is similar to other nonsteroidal antiestrogens such as bifluranol, pentafluranol, and terfluranol. These compounds share a similar chemical structure and mechanism of action but differ in their specific chemical modifications and potency. Acefluranol is unique due to its specific fluorinated biphenyl structure, which may confer distinct biological properties compared to its analogs .
Similar Compounds
- Bifluranol
- Pentafluranol
- Terfluranol
Properties
CAS No. |
80595-73-9 |
---|---|
Molecular Formula |
C25H26F2O8 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[2-acetyloxy-5-[3-(3,4-diacetyloxy-5-fluorophenyl)pentan-2-yl]-3-fluorophenyl] acetate |
InChI |
InChI=1S/C25H26F2O8/c1-7-19(18-9-21(27)25(35-16(6)31)23(11-18)33-14(4)29)12(2)17-8-20(26)24(34-15(5)30)22(10-17)32-13(3)28/h8-12,19H,7H2,1-6H3 |
InChI Key |
WSTGQGOLZDAWND-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC(=C(C(=C1)F)OC(=O)C)OC(=O)C)C(C)C2=CC(=C(C(=C2)F)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)F)OC(=O)C)OC(=O)C)[C@H](C)C2=CC(=C(C(=C2)F)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)F)OC(=O)C)OC(=O)C)C(C)C2=CC(=C(C(=C2)F)OC(=O)C)OC(=O)C |
83282-71-7 | |
Origin of Product |
United States |
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